Methyl 2-(2-acetamido-4-bromophenyl)acetate
Overview
Description
Methyl 2-(2-acetamido-4-bromophenyl)acetate is an organic compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.13 g/mol . It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetamido-4-bromophenyl)acetate typically involves the bromination of methyl phenylacetate followed by acetylation. The process begins with the reaction of methyl phenylacetate with bromine to introduce the bromine atom at the para position. This is followed by acetylation using acetic anhydride to introduce the acetamido group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetamido-4-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-(2-acetamido-4-bromophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetamido-4-bromophenyl)acetate involves its interaction with specific molecular targets. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the acetamido group, which affects its reactivity and applications.
Methyl 2-(2-bromophenyl)acetate: Another similar compound, differing in the position of the bromine atom, which influences its chemical behavior.
Uniqueness
Methyl 2-(2-acetamido-4-bromophenyl)acetate is unique due to the presence of both the bromine atom and the acetamido group, which confer distinct reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(2-acetamido-4-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10-6-9(12)4-3-8(10)5-11(15)16-2/h3-4,6H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQMFPAASSGQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257452 | |
Record name | Methyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182284-46-3 | |
Record name | Methyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1182284-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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